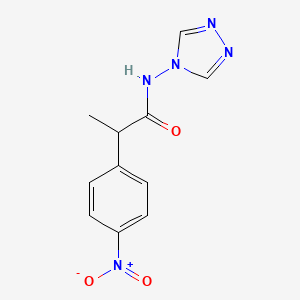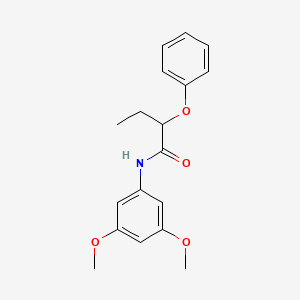![molecular formula C17H24ClNO5 B4075154 1-[2-(2-Chloro-4-methylphenoxy)ethyl]azepane;oxalic acid](/img/structure/B4075154.png)
1-[2-(2-Chloro-4-methylphenoxy)ethyl]azepane;oxalic acid
Vue d'ensemble
Description
1-[2-(2-Chloro-4-methylphenoxy)ethyl]azepane;oxalic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a chloro-methylphenoxy group attached to an azepane ring, with oxalic acid as a counterion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-Chloro-4-methylphenoxy)ethyl]azepane typically involves the reaction of 2-chloro-4-methylphenol with an appropriate azepane derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ether linkage. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is often subjected to rigorous quality control measures to ensure its purity and suitability for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-(2-Chloro-4-methylphenoxy)ethyl]azepane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the chloro group to other functional groups, such as hydroxyl or amine groups.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a wide range of derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions can produce a variety of substituted azepane compounds .
Applications De Recherche Scientifique
1-[2-(2-Chloro-4-methylphenoxy)ethyl]azepane has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 1-[2-(2-Chloro-4-methylphenoxy)ethyl]azepane involves its interaction with specific molecular targets and pathways. The chloro-methylphenoxy group can interact with various enzymes and receptors, potentially modulating their activity. The azepane ring may also play a role in the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparaison Avec Des Composés Similaires
1-[2-(4-Chloro-2-methylphenoxy)ethyl]azepane: This compound has a similar structure but with a different position of the chloro group on the phenoxy ring.
1-[2-(4-Chloro-2-methylphenoxy)ethyl]azepane oxalate: Another closely related compound with oxalic acid as the counterion.
Uniqueness: 1-[2-(2-Chloro-4-methylphenoxy)ethyl]azepane is unique due to the specific positioning of the chloro and methyl groups on the phenoxy ring, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
IUPAC Name |
1-[2-(2-chloro-4-methylphenoxy)ethyl]azepane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO.C2H2O4/c1-13-6-7-15(14(16)12-13)18-11-10-17-8-4-2-3-5-9-17;3-1(4)2(5)6/h6-7,12H,2-5,8-11H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKXULICRUJDBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN2CCCCCC2)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2-iodo-4-methylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid](/img/structure/B4075075.png)
![7-[(3,4-dichlorophenyl)(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B4075084.png)
![2-[[2-(4-benzylpiperazin-1-yl)acetyl]amino]-N-(3,5-dimethoxyphenyl)-5-nitrobenzamide](/img/structure/B4075086.png)
![1-[2-(2,3-Dimethylphenoxy)ethoxy]-2,3-dimethylbenzene;oxalic acid](/img/structure/B4075094.png)
![N-(2-chlorophenyl)-N'-{1-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B4075095.png)

![(4-Ethoxyphenyl)-[4-(3-methylpiperidin-1-yl)-3-nitrophenyl]methanone](/img/structure/B4075104.png)
![1-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethyl]azepane;oxalic acid](/img/structure/B4075110.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethanamine](/img/structure/B4075111.png)
![1-[3-(4-Chloro-3-ethylphenoxy)propyl]piperazine;oxalic acid](/img/structure/B4075119.png)
![1-[2-(2-ethoxyphenoxy)ethyl]azepane oxalate](/img/structure/B4075127.png)

![4-[4-(4-methoxyphenoxy)-2-butyn-1-yl]-2,6-dimethylmorpholine oxalate](/img/structure/B4075161.png)
![4-benzyl-3-(4-methoxyphenyl)-5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-4H-1,2,4-triazole](/img/structure/B4075171.png)
